Benzofuran-4-ol
Overview
Description
Benzofuran derivatives are a significant class of compounds that are widely distributed in nature and exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds have therefore garnered considerable attention from the chemical and pharmaceutical research communities. Benzofuran-4-ol, as a member of this family, shares the core structure that is the focus of extensive research due to its potential applications in drug development.
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest due to their complex structures and potent biological activities. The first enantioselective formal [5+4] cycloaddition under palladium catalysis has been developed to produce benzofuran-fused nine-membered rings, which can undergo unique rearrangements to form densely substituted polycyclic heterocycles . Additionally, novel methods for constructing benzofuran rings have been discovered, such as a unique free radical cyclization cascade and proton quantum tunneling, which offer high yields and fewer side reactions . Lewis acid-catalyzed synthesis has also been employed to create 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is crucial for their biological activity. The actual structure of benzofuranone-typical compounds in solution has been confirmed to be the lactone form rather than the enol form . The introduction of metallole units into benzofuran-fused silole and germole derivatives has been shown to enhance conjugation by raising the HOMO energy level . Furthermore, the construction of benzofuran-3(2H)-one scaffolds with a quaternary center has been achieved through Rh/Co relay catalyzed C-H functionalization/annulation .
Chemical Reactions Analysis
Benzofuran derivatives can participate in various chemical reactions. For instance, a silver-catalyzed synthesis of 4-substituted benzofurans involves a cascade oxidative coupling-annulation protocol . The biological properties of synthetic benzofuran derivatives have been evaluated, revealing that their antiproliferative activity correlates with lipophilicity and their ability to bind telomeric DNA .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are essential for their function as antioxidants and therapeutic agents. The thermodynamic driving forces of benzofuranone-typical compounds to release protons, hydrogen atoms, and electrons have been determined, suggesting their potential as hydrogen-atom-donating antioxidants . The crystal structures of benzofuran-fused silole and germole derivatives, including their reversible dimerization behavior, have been elucidated .
Scientific Research Applications
Biological and Pharmacological Applications
Benzofuran derivatives, including Benzofuran-4-ol, demonstrate a wide array of biological and pharmacological activities. These activities encompass anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These derivatives have been studied extensively due to their potential as natural drug lead compounds, with recent discoveries highlighting their effectiveness against diseases like hepatitis C and cancer. Novel methods for constructing benzofuran rings have been developed, contributing to the synthesis of complex benzofuran compounds for medical applications (Miao et al., 2019).
Antimicrobial Agents
Benzofuran and its derivatives, including Benzofuran-4-ol, are gaining attention as effective structures in antimicrobial therapy. They have been found suitable for the treatment of microbial diseases, with certain derivatives like psoralen and angelicin used in treating skin conditions like cancer or psoriasis. The unique structural features of benzofuran make it a privileged structure in drug discovery, particularly in designing antimicrobial agents (Hiremathad et al., 2015).
Optoelectronic Applications
Benzofuran-fused phosphole derivatives have shown potential in opto-electronic applications. These compounds, through their unique optical and electrochemical properties, have been utilized as emitters in OLEDs, illustrating the versatility of benzofuran derivatives in technological applications beyond pharmacology (Chen et al., 2013).
Antifungal Activity
Benzofuran-5-ol derivatives, closely related to Benzofuran-4-ol, have been synthesized and tested for antifungal activity against various pathogens. These compounds have shown promising results, suggesting their potential as antifungal agents (Ryu et al., 2010).
Synthesis and Drug Prospects
The synthesis of benzofuran derivatives has been a topic of interest due to their significant biological activities and drug prospects. The relationship between their bioactivities and structures has been thoroughly investigated, leading to the development of complex benzofuran derivatives for potential therapeutic applications (Heravi et al., 2017).
Future Directions
Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . They are seen as promising structures for the development of new therapeutic agents, especially in the search for efficient antimicrobial candidates . Future research will likely focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .
properties
IUPAC Name |
1-benzofuran-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBCZETZIPZOGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=COC2=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469337 | |
Record name | Benzofuran-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-4-ol | |
CAS RN |
480-97-7 | |
Record name | 4-Benzofuranol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzofuran-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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